molecular formula C12H18N4 B15256676 (Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

(Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Cat. No.: B15256676
M. Wt: 218.30 g/mol
InChI Key: LPTNHFLCUYHJRE-UHFFFAOYSA-N
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Description

(Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a complex organic compound that features a triazolopyridine moiety linked to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine typically involves the formation of the triazolopyridine core followed by the attachment of the pentylamine chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring. This is followed by nucleophilic substitution reactions to introduce the pentylamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to certain protein pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their bioactive properties.

    Imidazole derivatives: Like triazolopyridines, imidazoles are heterocyclic compounds with significant biological activity.

    Pyrazole derivatives: These compounds also feature a nitrogen-containing ring and are studied for their therapeutic potential.

Uniqueness

(Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is unique due to its specific combination of a triazolopyridine ring with a pentylamine chain. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-3-amine

InChI

InChI=1S/C12H18N4/c1-3-10(4-2)13-9-12-15-14-11-7-5-6-8-16(11)12/h5-8,10,13H,3-4,9H2,1-2H3

InChI Key

LPTNHFLCUYHJRE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=NN=C2N1C=CC=C2

Origin of Product

United States

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